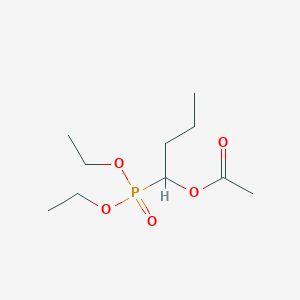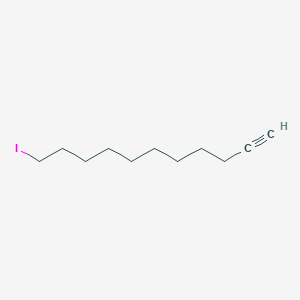
11-Iodo-1-undecyne
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11-Iodo-1-undecyne is an organic compound with the molecular formula C11H19I. It is a terminal alkyne, characterized by the presence of an iodine atom attached to the terminal carbon of an undecyne chain.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 11-Iodo-1-undecyne typically involves the conversion of carbonyl compounds to alkynes via a one-carbon homologation process. One common method is the Corey-Fuchs procedure, which involves the transformation of aldehydes to acetylenes through a two-step process. The first step is the conversion of the aldehyde to a dibromoolefin, followed by the elimination of hydrogen bromide to form the alkyne .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to improve yield and efficiency. The use of continuous flow reactors and advanced purification techniques can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
11-Iodo-1-undecyne undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The alkyne group can be oxidized to form carbonyl compounds.
Reduction Reactions: The alkyne can be reduced to form alkanes or alkenes.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or osmium tetroxide (OsO4) are used.
Reduction Reactions: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Major Products Formed
Substitution Reactions: Products include various substituted alkynes.
Oxidation Reactions: Products include aldehydes, ketones, or carboxylic acids.
Reduction Reactions: Products include alkanes or alkenes.
Aplicaciones Científicas De Investigación
11-Iodo-1-undecyne has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of carbon-carbon bonds.
Biology: It is used in the synthesis of bioactive molecules and as a probe in biochemical studies.
Mecanismo De Acción
The mechanism of action of 11-Iodo-1-undecyne involves its reactivity as a terminal alkyne. The triple bond in the alkyne can participate in various chemical reactions, such as cycloaddition and coupling reactions, to form complex molecular structures. The iodine atom can also act as a leaving group in substitution reactions, facilitating the formation of new carbon-carbon or carbon-heteroatom bonds .
Comparación Con Compuestos Similares
Similar Compounds
1-Undecyne: A terminal alkyne with a similar structure but without the iodine atom.
1-Iodo-2-undecyne: An alkyne with the iodine atom attached to the second carbon instead of the terminal carbon.
Uniqueness
11-Iodo-1-undecyne is unique due to the presence of the iodine atom at the terminal position, which enhances its reactivity in substitution reactions.
Propiedades
Número CAS |
2468-57-7 |
|---|---|
Fórmula molecular |
C11H19I |
Peso molecular |
278.17 g/mol |
Nombre IUPAC |
11-iodoundec-1-yne |
InChI |
InChI=1S/C11H19I/c1-2-3-4-5-6-7-8-9-10-11-12/h1H,3-11H2 |
Clave InChI |
COWWYFOFCMTKHQ-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCCCCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


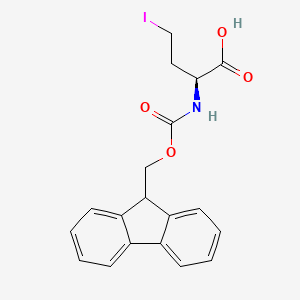
![5H-Indeno[1,2-c]pyridazine](/img/structure/B14010371.png)
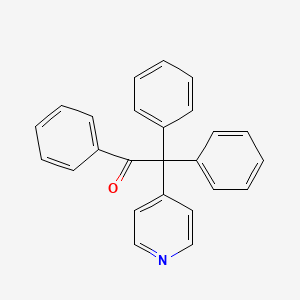
![4-[(2,6-diamino-5-phenyldiazenylpyridin-3-yl)diazenyl]-N-pyrimidin-2-ylbenzenesulfonamide](/img/structure/B14010388.png)
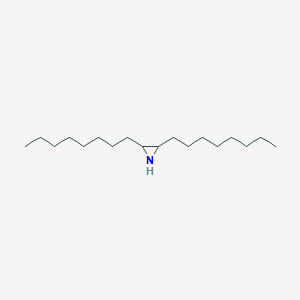
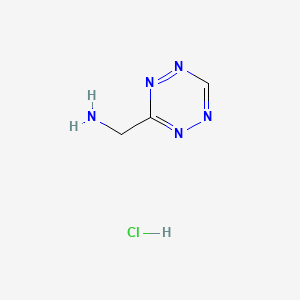
![2-(3-Methylphenyl)-2,3-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B14010415.png)
![diethyl 2-acetamido-2-[(7-amino-1H-indol-3-yl)methyl]propanedioate](/img/structure/B14010422.png)
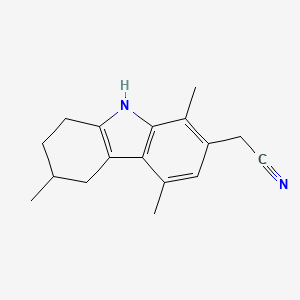
![[(1S,2R,3S,4S,6R,7R,8R,14R)-4-ethenyl-3-hydroxy-2,4,7,14-tetramethyl-9-oxo-6-tricyclo[5.4.3.01,8]tetradecanyl] 2-[[(1S,5R)-8-[[4-[[(2S)-5-(carbamoylamino)-2-[[(2S)-2-[6-(2,5-dioxopyrrol-1-yl)hexanoylamino]-3-methylbutanoyl]amino]pentanoyl]amino]phenyl]methyl]-8-methyl-8-azoniabicyclo[3.2.1]octan-3-yl]sulfanyl]acetate;chloride](/img/structure/B14010433.png)
![3-[[(5-tert-Butyl-2-hydroxy[1,1'-biphenyl]-3-yl)methyl](methyl)amino]propanenitrile](/img/structure/B14010439.png)
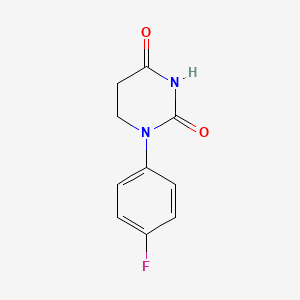
![8-bromo-7-[2-(4-chlorophenoxy)ethyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B14010455.png)
